molecular formula C17H16BrNO4 B045017 (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid CAS No. 123098-44-2

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

Cat. No. B045017
M. Wt: 378.2 g/mol
InChI Key: OTRUVLWVVBIRGJ-OAHLLOKOSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" involves strategic planning of chemical reactions that introduce or modify specific functional groups. For example, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones involve key steps such as the addition of an arylrhodium(I) species to an alkyne and the oxidative addition of C-Br bonds, which may be relevant to the synthetic pathway of our target molecule (Harada et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound, characterized by X-ray crystallography, spectroscopy, or quantum chemical calculations, provides insight into its three-dimensional arrangement and electronic environment, crucial for understanding its reactivity and interaction with other molecules. Structural investigations often reveal the compound's conformation, bond lengths, angles, and other stereochemical details essential for synthesizing stereochemically complex targets.

Chemical Reactions and Properties

The chemical reactions involving "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" are diverse, ranging from its use as a starting material, intermediate, or product in organic synthesis. Its reactivity can be explored through various types of reactions, such as carbopalladation of nitriles for the synthesis of substituted aminonaphthalenes and benzoxazine derivatives, demonstrating the versatility of bromophenyl and carbonylamino groups in facilitating complex transformations (Tian et al., 2003).

Scientific Research Applications

Synthesis Methods and Derivatives

  • Synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone : This compound is utilized in the synthesis of various sulfone derivatives, showcasing its versatility in organic synthesis (Enders, Berg, & Jandeleit, 2003).
  • Labeling of L-DOPS for Mammalian Metabolic Studies : An efficient method for carbon-14 labeling of L-DOPS, a norepinephrine precursor amino acid, involves the use of derivatives related to this compound (Kurosawa & Nishioka, 1996).
  • Fluorescent Amino Acid Synthesis : The compound plays a role in the synthesis of fluorescent d-amino acids, which are useful in peptide synthesis and fluorescence studies (Maity, Honcharenko, & Strömberg, 2015).

Biochemical and Enzymatic Applications

  • Tripeptide Derivative Assay : It is used in the creation of tripeptide derivatives for assaying certain enzymes, demonstrating its utility in enzymatic studies and pharmaceutical research (Svendsen, 2017).

Material Science and Organic Chemistry

  • Alternative to Phenolation in Polybenzoxazine : The compound is explored as a building block in material science, particularly in the enhancement of reactivity of molecules for benzoxazine ring formation (Trejo-Machin et al., 2017).
  • Preparation of Electrophilic Building Blocks : It is instrumental in preparing novel electrophilic building blocks for synthesizing enantiomerically pure compounds, highlighting its importance in stereochemical applications (Zimmermann & Seebach, 1987).

Antibacterial and Antioxidant Properties

  • Synthesis and Antibacterial Activity Evaluation : Derivatives of the compound have been synthesized and evaluated for antibacterial activities, showing potential in antimicrobial research (Pund et al., 2020).
  • Antioxidant Activity in Conjugates : Its conjugates have been synthesized and evaluated for antioxidant and anti-inflammatory activities, indicating its potential in medicinal chemistry (Sahoo, Subudhi, & Swain, 2011).

Synthesis of Fluorinated Amino Acids

  • Synthesis of Fluorinated l-Tyrosine : The compound is used in the asymmetric synthesis of fluorinated l-tyrosine, an important amino acid in neurochemistry (Monclus, Masson, & Luxen, 1995).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.


properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRUVLWVVBIRGJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624574
Record name N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

CAS RN

123098-44-2
Record name N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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